molecular formula C9H9FN2O3S B12996299 7-Fluoro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

7-Fluoro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B12996299
M. Wt: 244.24 g/mol
InChI Key: UCRRQCWAAKNXOE-UHFFFAOYSA-N
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Description

7-Fluoro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides . This compound is characterized by the presence of a fluorine atom at the 7th position, a methoxy group at the 3rd position, and a methyl group at the 4th position on the benzothiadiazine ring. It has a molecular formula of C9H9FN2O3S and a molecular weight of 244.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamides with appropriate reagents. One common method includes the reduction of nitro groups in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide and N-(2,6-dimethylphenyl)-2-nitro-5-fluorobenzenesulfonamide, followed by cyclization with trimethyl orthoacetate . The reaction conditions often involve mild and neutral media, high yields, and short reaction times .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of the parent compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and bioavailability, while the methoxy and methyl groups contribute to its specific interactions with molecular targets .

Properties

Molecular Formula

C9H9FN2O3S

Molecular Weight

244.24 g/mol

IUPAC Name

7-fluoro-3-methoxy-4-methyl-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C9H9FN2O3S/c1-12-7-4-3-6(10)5-8(7)16(13,14)11-9(12)15-2/h3-5H,1-2H3

InChI Key

UCRRQCWAAKNXOE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)F)S(=O)(=O)N=C1OC

Origin of Product

United States

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